molecular formula C7H13Cl4NO B15307986 4-(Trichloromethyl)azepan-4-ol hydrochloride

4-(Trichloromethyl)azepan-4-ol hydrochloride

Cat. No.: B15307986
M. Wt: 269.0 g/mol
InChI Key: XCEQREKGMGJHQH-UHFFFAOYSA-N
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Description

4-(Trichloromethyl)azepan-4-ol hydrochloride is a bicyclic amine derivative featuring a seven-membered azepane ring substituted with a trichloromethyl (–CCl₃) group and a hydroxyl (–OH) group at the 4-position, forming a hydrochloride salt. The –CCl₃ group confers electron-withdrawing properties and steric bulk, which may influence reactivity and binding interactions in biological systems.

Properties

Molecular Formula

C7H13Cl4NO

Molecular Weight

269.0 g/mol

IUPAC Name

4-(trichloromethyl)azepan-4-ol;hydrochloride

InChI

InChI=1S/C7H12Cl3NO.ClH/c8-7(9,10)6(12)2-1-4-11-5-3-6;/h11-12H,1-5H2;1H

InChI Key

XCEQREKGMGJHQH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)(C(Cl)(Cl)Cl)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trichloromethyl)azepan-4-ol hydrochloride typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,6-diaminohexane.

    Introduction of the Trichloromethyl Group: The trichloromethyl group can be introduced via a chlorination reaction using trichloromethane (chloroform) in the presence of a suitable catalyst.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide or another oxidizing agent.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the above synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(Trichloromethyl)azepan-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The trichloromethyl group can be reduced to a methyl group.

    Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-(Trichloromethyl)azepan-4-one.

    Reduction: Formation of 4-(Methyl)azepan-4-ol hydrochloride.

    Substitution: Formation of various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Trichloromethyl)azepan-4-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Trichloromethyl)azepan-4-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Halogen-Substituted Azepane/Piperidine Derivatives

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound Source
4-(Trichloromethyl)azepan-4-ol HCl Not explicitly provided C₇H₁₁Cl₃NO·HCl –CCl₃, –OH (azepane ring) ~292.5 (calculated) Reference compound -
4-(Trifluoromethyl)azepan-4-ol HCl 1227068-37-2 C₇H₁₁F₃NO·HCl –CF₃ instead of –CCl₃ 236.6 Reduced steric bulk, higher electronegativity
3-Methyl-4-(trifluoromethyl)piperidin-4-ol HCl 1638764-95-0 C₇H₁₁F₃NO·HCl –CF₃, –CH₃ (piperidine ring) 236.6 Six-membered ring; methyl substitution
5-Fluoro-4-(trifluoromethyl)azepan-4-ol HCl 664364-34-5 C₇H₁₀F₄NO·HCl –CF₃, –F (azepane ring) 255.6 Additional fluorine substituent
Azepan-4-ol HCl 1159823-34-3 C₆H₁₃NO·HCl –OH only (no –CCl₃/–CF₃) 151.6 Simpler structure; lacks halogenated group

Functional and Reactivity Differences

  • Steric Considerations: The bulkier –CCl₃ group may hinder access to sterically constrained binding pockets in biological targets compared to –CF₃ derivatives, as noted in studies on piperidine-based enzyme inhibitors .
  • Ring Size Impact : Piperidine analogs (six-membered rings) exhibit distinct conformational flexibility compared to azepane (seven-membered), affecting their pharmacokinetic profiles. For example, piperidine derivatives often demonstrate higher metabolic stability .

Biological Activity

4-(Trichloromethyl)azepan-4-ol hydrochloride is a chemical compound characterized by its unique structure, which includes a trichloromethyl group attached to an azepane ring with a hydroxyl group. Its molecular formula is CHClNO, and it has garnered attention for its potential biological activity and therapeutic applications. This article delves into the biological properties, mechanisms of action, and relevant research findings concerning this compound.

Chemical Structure and Properties

The distinctive features of this compound include:

  • Trichloromethyl Group : Enhances reactivity and potential interactions with biological targets.
  • Azepane Ring : Provides structural stability and influences pharmacological properties.
  • Hydroxyl Group : May participate in hydrogen bonding, affecting solubility and interaction with biomolecules.

The biological activity of this compound is believed to be mediated through its ability to form covalent bonds with nucleophilic sites on proteins, such as enzymes and receptors. This interaction can lead to modulation or inhibition of protein function, which is critical for its therapeutic potential. The following table summarizes the proposed mechanisms:

MechanismDescription
Covalent BondingThe trichloromethyl group forms covalent bonds with nucleophilic amino acids in proteins, potentially altering their activity.
Enzyme InhibitionInteraction with specific enzymes may inhibit their catalytic functions, leading to altered metabolic pathways.
Receptor ModulationBinding to receptors could influence signaling pathways, affecting cellular responses.

Biological Activity Studies

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against several bacterial strains.
  • Cytotoxic Effects : Preliminary studies suggest cytotoxicity in specific cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, contributing to its therapeutic profile.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Case Study 1 : A study demonstrated that treatment with the compound led to a significant reduction in bacterial load in infected models, suggesting its potential as an antimicrobial agent.
  • Case Study 2 : In vitro experiments showed that the compound induced apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.

Comparative Analysis

To better understand the unique aspects of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Azepan-4-olContains an azepane ringLacks chlorination; simpler structure
2-AminoazepaneContains an amino group on azepanePotentially different biological activity
Trichloroacetic acidContains trichloro groupDifferent functional groups; used in synthesis
1,3-DichloroacetoneContains dichloroacetone moietyDifferent reactivity profile; reagent use

The combination of a trichloromethyl group and an azepane ring with a hydroxyl functional group sets this compound apart from these compounds, imparting distinct chemical reactivity and potential biological activity.

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